2-carbamimidoylbenzoic Acid
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Overview
Description
2-carbamimidoylbenzoic Acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.164. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Analysis and Stability Testing :
- A study by Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining mebendazole and its degradation product, including a compound similar to 2-carbamimidoylbenzoic acid, in pharmaceutical forms. This method is crucial for ensuring the quality and stability of pharmaceutical products Al-Kurdi et al., 1999.
Radioprotection in Cancer Treatments :
- A 2019 study by Bartolini et al. investigated a seleno-hormetine, structurally related to this compound, for its properties in protecting bone marrow hematopoietic cells against ionizing radiation-induced toxicities. This has potential applications in cancer treatments Bartolini et al., 2019.
Antibacterial and Antifungal Properties :
- Research by Chavan and Pai (2007) on N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid (a compound similar to this compound) showed good antibacterial activity against several microorganisms, including Staphylococcus aureus and Escherichia coli, indicating potential for antibacterial applications Chavan & Pai, 2007.
Chemical Synthesis and Drug Development :
- Bradshaw et al. (2002) discussed the synthesis of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which are chemically related to this compound. These compounds showed potent antitumor properties and were considered for clinical evaluation Bradshaw et al., 2002.
Immunological Applications :
- A study by Akberova (2002) highlighted that p-Aminobenzoic acid, a compound structurally related to this compound, has immunomodulatory properties. This discovery led to the development of a medicinal drug “Actipol” for clinical practice Akberova, 2002.
Radiology and Imaging :
- Silva de Abreu and Fernandes (2021) explored the use of 2,3,5-triiodobenzoic acid (TIBA), a compound related to this compound, as a contrast agent in radiology. They investigated its role in generating reactive oxygen species and its potential antitumor activity in lung cancer and leukemia Silva de Abreu & Fernandes, 2021.
Mechanism of Action
Target of Action
It is known to be a precursor for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids .
Mode of Action
2-Carbamimidoylbenzoic acid interacts with its targets through a process of ring contraction with 1,3-dicarbonyl compounds and their synthetic equivalents . This leads to the synthesis of 2-(pyrimidin-2-yl)benzoic acids . The intramolecular condensation of the obtained acids with 1,3-dielectrophiles proceeds with the formation of the 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system . The pyrrolidone ring of this system is easily opened under the action of weak nucleophiles .
Properties
IUPAC Name |
2-carbamimidoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOKAZPDXSWCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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